2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
Overview
Description
“2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione” is a chemical compound with the molecular formula C10H10O4S and a molecular weight of 226.25 . It appears as a white to almost white powder or crystal .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C under inert gas . It’s sensitive to air and heat .Scientific Research Applications
Crystal and Molecular Structures
Research has been conducted to understand the crystal and molecular structures of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, providing foundational knowledge for applications in materials science and molecular engineering. For example, the crystal and molecular structures of phenyl and ethyl derivatives were determined, highlighting the boat conformation of the dioxanedione ring and the molecules' non-crystallographic mirror symmetry, which could influence the design and synthesis of new materials (Coppernolle et al., 2010).
Corrosion Inhibition
The compound's derivatives have been explored for their corrosion inhibition properties, marking its significance in the field of materials chemistry. A study on spirocyclopropane derivatives, including related compounds, showed they are effective inhibitors in acidic solutions, offering potential applications in protecting metals from corrosion (Chafiq et al., 2020).
Psychotropic and Anticancer Activity
There's research into the neurotropic and cytotoxic activities of derivatives of 2,2-dimethyl-5-(5′-R-hetarylidene)-1,3-dioxane-4,6-diones, indicating potential therapeutic applications. These compounds, including furyl and thienyl derivatives, demonstrated psychotropic activity and varying degrees of toxicity and cytotoxicity, suggesting their utility in developing new treatments (Lukevics et al., 2003).
Electrophilic Iodinating Agent
A derivative, 2,2-diiodo-5,5-dimethylcyclohexane-1,3-dione, has been used as an electrophilic iodinating agent for selectively iodinating electron-rich aromatics. This indicates its utility in synthetic organic chemistry, particularly in the selective synthesis of α-iodinated carbonyl compounds from allylic alcohols (Martinez-Erro et al., 2017).
Catalytic Applications
Studies also show the compound's derivatives being used in catalytic processes, such as in the intramolecular hydroalkylation of β-dicarbonyl compounds, showcasing its potential in facilitating chemical reactions and synthesizing cyclic compounds (Liu & Widenhoefer, 2005).
properties
IUPAC Name |
2,2-dimethyl-5-thiophen-3-yl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-10(2)13-8(11)7(9(12)14-10)6-3-4-15-5-6/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGWJJFKVFSZLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2=CSC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327294 | |
Record name | 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione | |
CAS RN |
61857-83-8 | |
Record name | 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61857-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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